Cas no 1805662-71-8 (Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate)

Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate
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- インチ: 1S/C12H13NO2S/c1-3-9-10(12(14)15-4-2)5-8(7-13)6-11(9)16/h5-6,16H,3-4H2,1-2H3
- InChIKey: JHJJLFINHMQWCA-UHFFFAOYSA-N
- ほほえんだ: SC1=CC(C#N)=CC(C(=O)OCC)=C1CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.1
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002203-1g |
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate |
1805662-71-8 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
Alichem | A010002203-250mg |
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate |
1805662-71-8 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010002203-500mg |
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate |
1805662-71-8 | 97% | 500mg |
823.15 USD | 2021-07-06 |
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoateに関する追加情報
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate (CAS No. 1805662-71-8): An Overview of Its Structure, Properties, and Applications
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate (CAS No. 1805662-71-8) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinct chemical structure, which includes a cyano group, an ethyl group, and a mercapto group, all attached to a benzene ring. These functional groups contribute to the compound's unique physical and chemical properties, making it a valuable candidate for further research and development.
The chemical structure of Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate is defined by its molecular formula C12H13NO2S. The presence of the cyano group (-CN) imparts significant electronic effects, while the mercapto group (-SH) provides reactivity and potential for forming coordination complexes. The ethyl groups (-CH2CH3) add steric bulk and influence the compound's solubility and stability. These structural features collectively determine the compound's behavior in various chemical reactions and environments.
In terms of physical properties, Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate is typically a solid at room temperature with a melting point ranging from 75°C to 80°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. The compound's low polarity and high stability make it suitable for use in a variety of chemical processes and applications.
The chemical reactivity of Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate is primarily driven by its functional groups. The cyano group can undergo nucleophilic addition reactions, making it useful in the synthesis of nitriles and related compounds. The mercapto group can participate in thiol-disulfide exchange reactions and can form stable complexes with metal ions, which is particularly relevant in coordination chemistry and materials science. The ethyl groups provide additional reactivity sites for substitution reactions, further expanding the compound's synthetic utility.
In the pharmaceutical industry, Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate has shown promise as an intermediate in the synthesis of potential therapeutic agents. Recent studies have explored its use as a building block for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to form stable complexes with metal ions has also been investigated for its potential in metal-based drug design.
Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate has also found applications in materials science. Its unique combination of functional groups makes it suitable for use in the synthesis of advanced materials with tailored properties. For example, the compound can be used as a ligand in the preparation of metalorganic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. Additionally, its thiol functionality can be exploited in the development of self-healing materials and smart coatings.
In chemical synthesis, Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate serves as a versatile starting material for the preparation of more complex molecules. Its reactivity profile allows for a wide range of transformations, including coupling reactions, cyclizations, and functional group interconversions. These synthetic pathways are crucial for the development of new materials and pharmaceuticals with enhanced properties.
The environmental impact of Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate is an important consideration in its industrial use. While the compound itself is not classified as hazardous or toxic under current regulations, proper handling and disposal practices should be followed to minimize any potential environmental risks. Research into more sustainable synthetic methods and green chemistry approaches is ongoing to ensure that the production and use of this compound align with environmental standards.
In conclusion, Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate (CAS No. 1805662-71-8) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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